An In-depth Technical Guide to 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one and its Core Scaffold
An In-depth Technical Guide to 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazolo[5,4-b]pyridine Core in Modern Drug Discovery
The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its rigid, fused bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive framework for the design of targeted therapeutics. While the specific derivative, 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one, is not widely documented with a dedicated CAS number in major chemical databases as of early 2026, its core structure is the subject of ongoing research and development. A closely related analog, 7-Ethyl-3,4-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one, is registered under CAS number 89246-94-6, indicating the accessibility of this chemical class.[2] This guide will provide a comprehensive overview of the synthesis, chemical properties, and potential applications of the isoxazolo[5,4-b]pyridin-6(7H)-one core, with a focus on the 3,4-dimethyl substituted variant as a representative example.
Physicochemical Properties of the Isoxazolo[5,4-b]pyridine Scaffold
The physicochemical properties of isoxazolo[5,4-b]pyridine derivatives can be tailored through substitution. The core scaffold possesses a calculated molecular weight and topological polar surface area that are favorable for drug-like properties. For instance, the related compound 6-Methylisoxazolo[5,4-b]pyridin-3-amine has a molecular weight of 149.15 g/mol .[3] The presence of nitrogen and oxygen atoms in the ring system allows for hydrogen bonding interactions, which are crucial for target binding. The lactam moiety in the pyridinone ring is a key functional group that can participate in various chemical transformations and interactions with biological targets.
| Property | Representative Value (for related structures) | Source |
| Molecular Weight | ~150 - 200 g/mol | [3] |
| Hydrogen Bond Acceptors | 2-4 | [3] |
| Hydrogen Bond Donors | 0-2 | [3] |
| Rotatable Bonds | 0-2 | [3] |
Synthesis Strategies for the Isoxazolo[5,4-b]pyridine Core
The construction of the isoxazolo[5,4-b]pyridine ring system can be achieved through several synthetic routes, often involving the cyclization of a substituted pyridine or the annulation of an isoxazole precursor. A common and effective strategy involves the use of 5-aminoisoxazole as a key building block.[1]
One-Pot Tandem Reaction under Microwave Irradiation
A green and efficient method for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines involves a one-pot tandem reaction under microwave irradiation in water.[4] This approach avoids the use of additional reagents or catalysts, making it an environmentally friendly option suitable for the rapid generation of compound libraries for drug discovery.[4]
Experimental Protocol: Microwave-Assisted Synthesis
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Reactant Mixture: Combine equimolar amounts of a 5-aminoisoxazole derivative, an active methylene compound (e.g., a 1,3-dicarbonyl compound), and an aldehyde in water.
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Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature and time.
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Workup: After cooling, the product often precipitates from the reaction mixture and can be isolated by simple filtration.
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Purification: Further purification can be achieved by recrystallization or column chromatography.
Divergent Synthesis of Isoxazolo[5,4-b]pyridine Regioisomers
Recent advancements have led to the development of divergent synthetic methods that allow for the selective formation of different regioisomers of isoxazolo[5,4-b]pyridines from the same starting materials.[1] This is particularly valuable for structure-activity relationship (SAR) studies. One such strategy employs the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, where the choice of a silver salt catalyst and solvent dictates the regiochemical outcome.[5]
Experimental Workflow: Divergent Synthesis
Caption: Mechanism of Hsp90 inhibition by isoxazolopyridine derivatives.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
The broader class of fused pyridines, including thiazolo[5,4-b]pyridines, has been explored for the development of inhibitors of Cyclin-Dependent Kinase 2 (CDK2). [6]CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. The isoxazolo[5,4-b]pyridine scaffold can be similarly functionalized to target the ATP-binding pocket of CDK2, offering a potential avenue for the development of novel anti-cancer agents. [6]
Conclusion and Future Directions
The isoxazolo[5,4-b]pyridin-6(7H)-one core represents a valuable and versatile scaffold for the development of new chemical entities in drug discovery and materials science. While the specific 3,4-dimethyl derivative awaits broader characterization, the synthetic methodologies and potential applications outlined in this guide provide a solid foundation for further research. The development of novel, efficient, and regioselective synthetic routes will continue to be a key area of focus, enabling the exploration of a wider chemical space around this promising heterocyclic system. As our understanding of the biological targets amenable to modulation by isoxazolo[5,4-b]pyridine derivatives grows, so too will the potential for translating these compounds into clinically useful agents.
References
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PubChem. (2024). 6-Methylisoxazolo[5,4-b]pyridin-3-amine. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). 5-Methyl-4,5,6,7-tetrahydrot[1][6]hiazolo[5,4-c]pyridin-2-amine. Retrieved from [Link]
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- Shuvalov, M. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160.
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- Shuvalov, M. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155-1160.
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PubChem. (2025). 1-[(3R,4aR,10aR)-6-methoxy-1-methyl-3-[4-(t[3][7][6]hiadiazolo[3,4-b]pyridin-5-yl)piperazine-1-carbonyl]-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-9-yl]ethanone. Retrieved from [Link]
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![Chemical structure of 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](https://www.bldpharm.com/images/product/19385-56-9.png)
